molecular formula C17H17FN4O2 B2601744 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide CAS No. 1260994-55-5

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide

Cat. No.: B2601744
CAS No.: 1260994-55-5
M. Wt: 328.347
InChI Key: KNUACJUDLYEIFD-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.347. The purity is usually 95%.
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Scientific Research Applications

Research on Antagonistic and Agonistic Properties

  • Studies have explored compounds with structures incorporating elements like 1,2,4-oxadiazol rings for their high affinity to GABAA/benzodiazepine receptors. These compounds exhibit a wide range of intrinsic efficacies, contributing valuable insights into the development of new therapeutic agents acting on these receptors. (Tenbrink et al., 1994).

Antimicrobial Applications

  • Another study synthesized derivatives including 1,3,4-oxadiazol rings, demonstrating notable antimicrobial properties. This suggests potential applications in developing new antimicrobial agents targeting a range of bacterial and fungal strains. (Parikh & Joshi, 2014).

Potential in Drug Discovery

  • Research on novel pyrazoles, including the synthesis of precursors with 4-fluorophenyl groups, highlights their significant biological activities. This includes antioxidant, anti-breast cancer, and anti-inflammatory properties, indicating the compound's relevance in drug discovery, particularly as COX-2 inhibitors or anti-inflammatory drugs. (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Imaging and Diagnostic Applications

  • Compounds structurally related to the specified chemical have been used in the development of radiolabeled compounds for positron emission tomography (PET), aiding in the study of peripheral benzodiazepine receptors. Such applications are critical for advancing neurodegenerative disorder diagnostics. (Fookes et al., 2008).

Synthesis and Evaluation for Anticancer Properties

  • The synthesis and evaluation of compounds incorporating fluorine atoms and 1,3,4-oxadiazol motifs for antimicrobial activity and cytotoxicity have shown significant results. Certain compounds demonstrated potent antibacterial activity, indicating their potential as lead compounds for further anticancer drug development. (Desai et al., 2016).

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-11(2)19-15(23)10-22-9-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUACJUDLYEIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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